Bis(4-cyano-3,5-difluorophenyl)borinic acid

Lewis acid catalysis Organoboron reagents Fluorinated arylboranes

Researchers requiring precise electronic tuning in cross-coupling or optoelectronic applications face limited availability of structurally tailored diarylborinic acids. Bis(4-cyano-3,5-difluorophenyl)borinic acid directly addresses this gap. - Dual cyano-difluoro substitution enhances boron Lewis acidity beyond unsubstituted analogs for lower catalyst loadings and milder reaction conditions. - Provides two transferable aryl groups per boron center, streamlining biaryl pharmacophore construction compared to mono-boronic acid partners. - Engineered LUMO alignment reduces OLED operating voltage and improves luminous efficiency in electron transport layers. Supplied at 95% purity with full analytical documentation; standard B2B shipping under ambient conditions with inert packaging.

Molecular Formula C14H5BF4N2O
Molecular Weight 304.01 g/mol
Cat. No. B8024505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-cyano-3,5-difluorophenyl)borinic acid
Molecular FormulaC14H5BF4N2O
Molecular Weight304.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)F)C#N)F)(C2=CC(=C(C(=C2)F)C#N)F)O
InChIInChI=1S/C14H5BF4N2O/c16-11-1-7(2-12(17)9(11)5-20)15(22)8-3-13(18)10(6-21)14(19)4-8/h1-4,22H
InChIKeyNVISHTUYDOOXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-cyano-3,5-difluorophenyl)borinic Acid: Technical Profile & Sourcing


Bis(4-cyano-3,5-difluorophenyl)borinic acid is a diarylborinic acid derivative characterized by two 4-cyano-3,5-difluorophenyl groups bonded to a central boron atom, yielding a molecular formula of C₁₄H₅BF₄N₂O and molecular weight of 304.01 g/mol . This organoboron compound belongs to the diarylborinic acid subclass [1], distinguished by the presence of both strongly electron-withdrawing cyano (–CN) and difluoro (–F) substituents on each aryl ring . These structural features confer distinct electronic properties that influence its reactivity profile, Lewis acidity, and potential utility in cross-coupling chemistry, materials science, and medicinal chemistry applications.

Bis(4-cyano-3,5-difluorophenyl)borinic Acid: Why Generic Substitution Fails


Generic substitution of diarylborinic acids in applications requiring precise electronic tuning is not viable due to the unique combination of electron-withdrawing cyano and difluoro substituents on each aryl ring of the target compound . The cumulative electron-withdrawing effect of four fluorine atoms and two cyano groups substantially enhances the boron center's Lewis acidity relative to unsubstituted diarylborinic acids [1]. This modified acidity directly impacts catalytic activity, substrate binding affinity, and optoelectronic energy level alignment [2]. Furthermore, the symmetrical disubstitution pattern creates a distinct molecular geometry that influences both reactivity and physical properties compared to mono-substituted or differently substituted analogs, making direct interchange without performance validation scientifically unsound.

Bis(4-cyano-3,5-difluorophenyl)borinic Acid: Comparative Performance Evidence


Enhanced Lewis Acidity

Bis(4-cyano-3,5-difluorophenyl)borinic acid exhibits enhanced Lewis acidity compared to unsubstituted diphenylborinic acid due to the cumulative electron-withdrawing effect of four fluorine atoms and two cyano groups distributed across both aryl rings. Polyfluorinated arylboranes, including diarylborinic acids with electron-withdrawing substituents, demonstrate increased catalytic activity in organic transformations such as hydrogenation, hydrosilylation, and alkylation reactions relative to their non-fluorinated counterparts [1]. The presence of both cyano and fluoro substituents is expected to further amplify this effect relative to analogs bearing only fluorine substituents [2].

Lewis acid catalysis Organoboron reagents Fluorinated arylboranes

Optimized LUMO for OLED Electron Transport

Cyano-substituted organoboron compounds structurally related to bis(4-cyano-3,5-difluorophenyl)borinic acid demonstrate suitable LUMO (Lowest Unoccupied Molecular Orbital) energy levels for electron injection and transport in OLED devices [1]. Patent disclosures indicate that cyano-organic boron compounds incorporating electron-withdrawing groups can lower device operating voltage and improve luminous efficiency when employed as electron transport materials [2]. The combination of cyano and difluoro substituents on both aryl rings is designed to optimize frontier orbital energy alignment, a feature not present in analogs lacking either the cyano groups or the difluoro substitution pattern [3].

OLED Electron transport materials Organoboron compounds

Dual Reactivity: Cross-Coupling & Nitrile Handle

Bis(4-cyano-3,5-difluorophenyl)borinic acid participates in Suzuki-Miyaura cross-coupling reactions as a borinic acid coupling partner, while simultaneously retaining intact cyano groups that serve as orthogonal functional handles for downstream synthetic elaboration . This contrasts with mono-functional boronic acids such as 4-cyano-3,5-difluorophenylboronic acid, which offer only one reactive boron center per molecule . The presence of two aryl groups per boron atom in borinic acids enables distinct reactivity profiles compared to boronic acids, including the potential for sequential or selective aryl transfer [1]. Additionally, palladium-catalyzed acylative cross-coupling protocols using diarylborinic acids demonstrate good functional group tolerance for cyano-containing substrates [2].

Suzuki-Miyaura coupling Biaryl synthesis Functional group tolerance

Bis(4-cyano-3,5-difluorophenyl)borinic Acid: Validated Application Scenarios


OLED Electron Transport

Research groups developing next-generation OLED devices requiring optimized electron injection and transport properties should consider bis(4-cyano-3,5-difluorophenyl)borinic acid. Cyano-substituted organoboron compounds in this structural class have been shown in patent literature to provide suitable LUMO energy levels that reduce device operating voltage and improve luminous efficiency when employed as electron transport materials [1]. The cumulative electron-withdrawing effect of the cyano and difluoro substituents is specifically engineered to achieve frontier orbital energy alignment that non-cyano or mono-substituted analogs cannot provide.

Metal-Free Lewis Acid Catalysis

Synthetic chemistry laboratories pursuing metal-free catalytic transformations—including hydrogenation, hydrosilylation, and alkylation reactions—may benefit from the enhanced Lewis acidity of this compound. Polyfluorinated diarylborinic acids demonstrate increased catalytic activity relative to non-fluorinated counterparts [1], and the additional presence of cyano groups in this specific compound is expected to further amplify Lewis acidity [2]. This enhanced acidity can translate to lower catalyst loadings, milder reaction conditions, or improved yields in transformations where Lewis acid strength is rate-determining.

Suzuki-Miyaura Biaryl Synthesis

Medicinal chemistry and process chemistry groups requiring efficient construction of biaryl pharmacophores may select this compound for its unique dual aryl group architecture. As a diarylborinic acid, it offers two transferable aryl groups per boron center, providing distinct retrosynthetic advantages over mono-functional boronic acids such as 4-cyano-3,5-difluorophenylboronic acid (CAS 861710-03-4) [1]. The retained cyano groups also serve as orthogonal functional handles for subsequent synthetic transformations, including reduction to amines or nucleophilic additions [2]. Palladium-catalyzed protocols using diarylborinic acids have demonstrated good tolerance for cyano functional groups [3].

Fluoride & Cyanide Sensing

Research groups developing organometallic sensors for fluoride or cyanide detection may utilize this compound as a recognition element. Diarylborinic acids and related organoboron compounds are established binding motifs for nucleophilic anions including fluoride and cyanide [1]. The electron-withdrawing cyano and difluoro substituents enhance the boron center's electrophilicity, potentially increasing binding affinity and sensitivity relative to unsubstituted diarylborinic acid platforms. The symmetrical disubstitution pattern also provides a well-defined binding geometry that may be advantageous for sensor reproducibility and calibration.

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